

Thermochemical Properties of 1-(4-(4-Bromophenoxy)phenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-(4-Bromophenoxy)phenyl)ethanone

Cat. No.: B1311913

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **1-(4-(4-bromophenoxy)phenyl)ethanone**. Despite its relevance in pharmaceutical and materials science, a thorough review of publicly accessible scientific literature and databases reveals a notable absence of experimentally determined thermochemical data, such as enthalpy of formation, combustion, and sublimation. This guide summarizes the available physical data and outlines the established experimental and computational methodologies that are pivotal for determining these crucial thermodynamic parameters. The content is designed to be a valuable resource for researchers, enabling them to understand the necessary experimental workflows and theoretical approaches for characterizing this and similar compounds.

Introduction

1-(4-(4-Bromophenoxy)phenyl)ethanone, also known as 4'-(4-bromophenoxy)acetophenone, is a halogenated aromatic ketone.^[1] Its molecular structure, featuring a bromophenoxy group, makes it a valuable intermediate in the synthesis of various organic compounds.

Understanding its thermochemical properties is essential for process development, safety

analysis, and computational modeling in drug discovery and materials science. This document consolidates the known physical characteristics of this compound and provides a detailed description of the standard methodologies for determining its key thermochemical properties.

Physicochemical Properties

While extensive experimental thermochemical data is not readily available, some fundamental physicochemical properties of **1-(4-(4-bromophenoxy)phenyl)ethanone** have been documented. These are summarized in Table 1.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₄ H ₁₁ BrO ₂ | [1] |
| Molecular Weight | 291.14 g/mol | [1] |
| CAS Number | 54916-27-7 | [1] |
| Appearance | Pale yellow crystals | [1] |
| Melting Point | 69-75 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |

Experimental Determination of Thermochemical Properties

The determination of the thermochemical properties of a compound like **1-(4-(4-bromophenoxy)phenyl)ethanone** requires precise calorimetric and analytical techniques. The following sections detail the standard experimental protocols for measuring key thermochemical parameters.

Enthalpy of Combustion and Formation

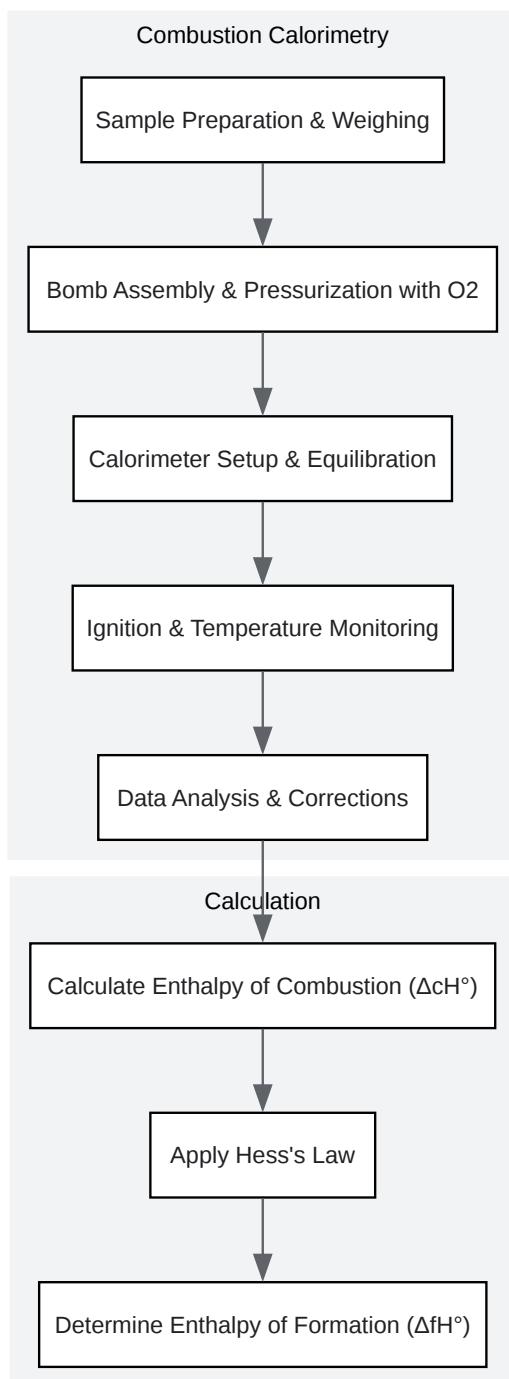
The standard enthalpy of formation ($\Delta_f H^\circ$) is a fundamental thermochemical quantity. For organic compounds, it is typically determined indirectly from the experimentally measured enthalpy of combustion ($\Delta_c H^\circ$).

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry, particularly using a bomb calorimeter, is the primary method for determining the enthalpy of combustion of solid and liquid organic compounds.^{[2][3]} For halogenated compounds, specific considerations are necessary to ensure complete combustion and to account for the formation of halogenated products.

- **Sample Preparation:** A precisely weighed pellet of the sample (typically 0.5-1.5 g) is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."
- **Auxiliary Substance:** A known amount of a combustion aid, such as benzoic acid or mineral oil, may be used to ensure complete combustion.
- **Bomb Sealing and Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. A small, known amount of water is often added to the bomb to ensure that the combustion products are in their standard states.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision as a function of time before, during, and after the combustion.
- **Data Analysis:** The temperature change is corrected for heat exchange with the surroundings to determine the adiabatic temperature rise. The energy equivalent of the calorimeter system (calorimeter constant) is determined by burning a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
- **Calculation of Enthalpy of Combustion:** The standard enthalpy of combustion is calculated from the corrected temperature rise, the calorimeter constant, and corrections for the combustion of the fuse wire and any auxiliary substances. For halogenated compounds, corrections for the formation of hydrobromic acid are also necessary.
- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HBr).

Workflow for Determining Enthalpy of Formation

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Workflow for Determining Enthalpy of Formation

Enthalpy of Sublimation

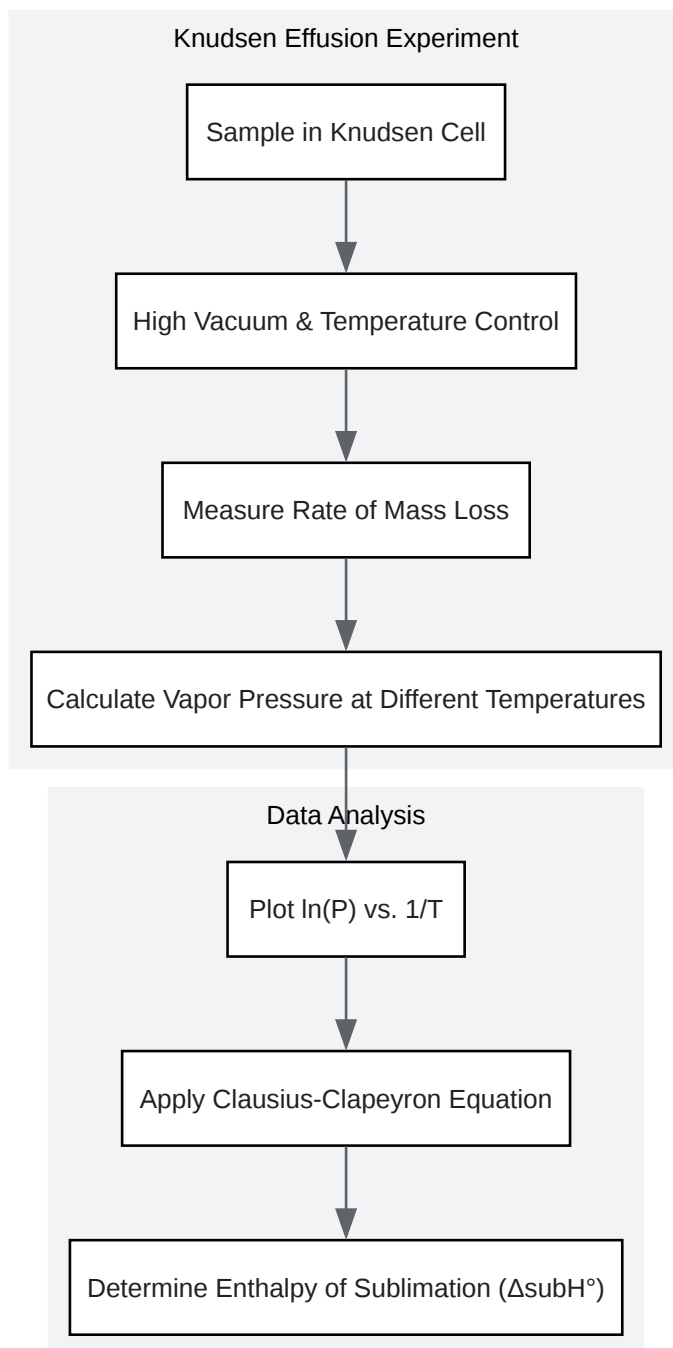
The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is the energy required for a substance to transition from the solid to the gaseous state. It is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value.

Experimental Protocol: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility.^{[4][5][6][7][8]} The enthalpy of sublimation can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

- **Sample Loading:** A small amount of the crystalline sample is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.
- **High Vacuum:** The cell is placed in a high-vacuum chamber.
- **Temperature Control:** The temperature of the cell is precisely controlled and varied over a range.
- **Mass Loss Measurement:** At a given temperature, the rate of mass loss of the sample due to effusion of vapor through the orifice is measured with a high-precision microbalance.
- **Vapor Pressure Calculation:** The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation.
- **Data Analysis:** The vapor pressure is measured at several different temperatures. A plot of $\ln(P)$ versus $1/T$ yields a straight line, and the enthalpy of sublimation is calculated from the slope of this line according to the Clausius-Clapeyron equation.

Workflow for Determining Enthalpy of Sublimation

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Workflow for Determining Enthalpy of Sublimation

Enthalpy of Fusion

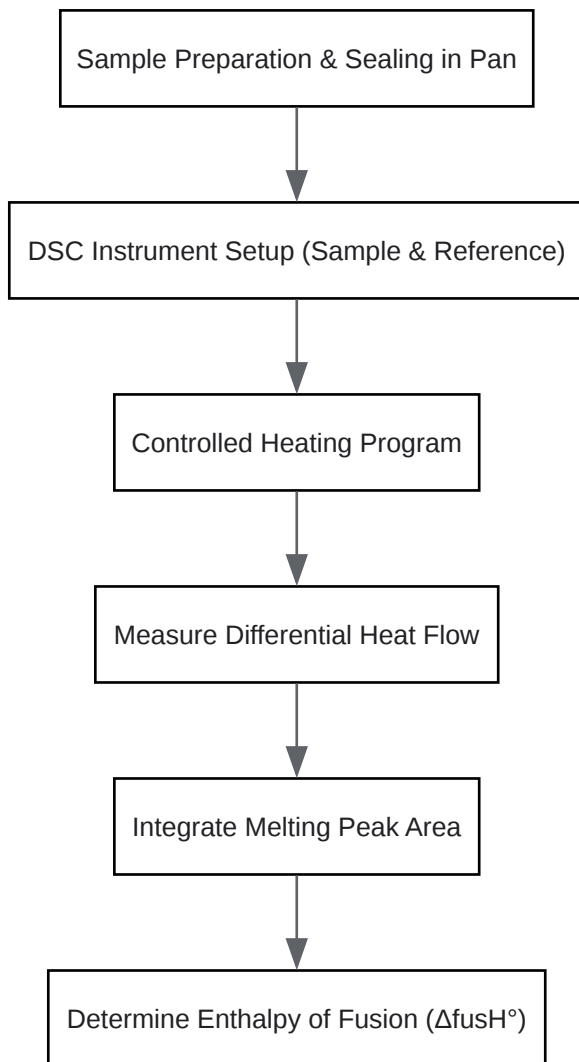
The enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$) is the heat absorbed by a substance when it melts at a constant temperature.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the enthalpy of fusion and other thermal transitions.^{[9][10][11][12]}

- **Sample Preparation:** A small, accurately weighed amount of the sample (typically 1-10 mg) is hermetically sealed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
- **DSC Analysis:** The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which includes heating at a constant rate through the melting point of the substance.
- **Heat Flow Measurement:** The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram.
- **Data Analysis:** The enthalpy of fusion is determined by integrating the area of the melting peak. The instrument is calibrated using a standard material with a known enthalpy of fusion, such as indium.

Workflow for Determining Enthalpy of Fusion



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Workflow for Determining Enthalpy of Fusion

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful alternative for estimating thermochemical properties. High-level ab initio quantum chemistry methods can predict enthalpies of formation with a high degree of accuracy.

Theoretical Approaches

- Gaussian-n (Gn) Theories: Methods like G3 and G4 are composite procedures that approximate a high-level calculation by a series of lower-level calculations.[13][14][15][16] They are designed to yield thermochemical data close to experimental accuracy.
- Complete Basis Set (CBS) Methods: Techniques such as CBS-QB3 and CBS-APNO are also composite methods that extrapolate to the complete basis set limit to achieve high accuracy for thermochemical properties.[17][18][19][20]

These computational approaches involve geometry optimization, frequency calculations to obtain zero-point vibrational energies and thermal corrections, and a series of single-point energy calculations with large basis sets. The calculated total atomization energy can then be used to derive the gas-phase enthalpy of formation.

Conclusion

While experimental thermochemical data for **1-(4-(4-bromophenoxy)phenyl)ethanone** are currently lacking in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocols for combustion calorimetry, the Knudsen effusion method, and differential scanning calorimetry outline the standard procedures for measuring the enthalpy of formation, sublimation, and fusion, respectively. Furthermore, the highlighted computational methods offer a robust alternative for obtaining reliable estimates of these crucial properties. This information is intended to support future research and development involving this and structurally related compounds.

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